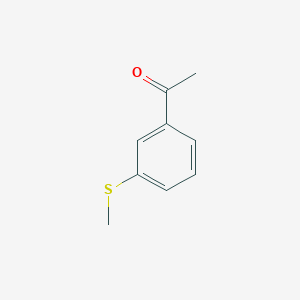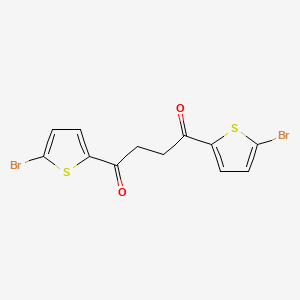
1-Ethynylcyclododecanol
説明
1-Ethynylcyclododecanol is a chemical compound with the molecular formula C14H24O . It has a molecular weight of 208.34 g/mol . The compound is also known by other names such as 1-ethynylcyclododecan-1-ol and 1-Hydroxy-1-ethynylcyclododecane .
Molecular Structure Analysis
The IUPAC name for 1-Ethynylcyclododecanol is 1-ethynylcyclododecan-1-ol . The InChI representation isInChI=1S/C14H24O/c1-2-14(15)12-10-8-6-4-3-5-7-9-11-13-14/h1,15H,3-13H2 . The Canonical SMILES representation is C#CC1(CCCCCCCCCC1)O . Physical And Chemical Properties Analysis
1-Ethynylcyclododecanol has a density of 0.9±0.1 g/cm³ . Its boiling point is 306.1±11.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 63.4±6.0 kJ/mol . The flash point is 133.7±12.3 °C . The index of refraction is 1.485 . The molar refractivity is 64.2±0.4 cm³ .科学的研究の応用
Chemical Reactions and Properties
1-Ethynylcyclododecanol and related compounds have been a subject of interest in various chemical reactions and studies. For example, cyclopropyl alkynes, which share structural similarities with 1-ethynylcyclododecanol, have been used as mechanistic probes in chemical reactions. These compounds are helpful in distinguishing between vinyl radical and ionic intermediates in chemical processes (Gottschling et al., 2005).
Polymerization and Materials Science
1-Ethynylcyclohexene, a compound structurally related to 1-ethynylcyclododecanol, has been studied for its polymerization properties. Tungsten and molybdenum-based catalysts have been used to polymerize 1-ethynylcyclohexene, leading to the formation of polymers with a conjugated backbone carrying a cyclohexenyl substituent. These polymers, which are light-brown powders, are completely soluble in aromatic and halogenated hydrocarbon solvents (Gal et al., 1995). Similarly, polymerization of 1-ethynylcyclohexene using various rhodium catalysts has been carried out, resulting in a well-defined polyacetylene derivative bearing conjugated double bond moieties (Ochiai et al., 2001).
Synthesis and Structural Analysis
The synthesis of 1-ethynylcyclohex-2-enol derivatives, which are structurally similar to 1-ethynylcyclododecanol, has been achieved through regioselective addition of acetylides to enediones based on steric effects. This strategy has been proven to be efficient and simple (Han et al., 2013). Additionally, the conversion of diastereomeric cycloalkanols to 1-ethynylcycloalkenes has been explored, providing insights into the structural and conformational properties of these compounds (Karpf et al., 1978).
Corrosion Inhibition and Surface Chemistry
In the field of corrosion science, ethynylcyclohexanol, closely related to 1-ethynylcyclododecanol, has been found to undergo hydrogenation and dehydration in acid solutions containing iron powder. Its effectiveness as a corrosion inhibitor apparently depends on the properties and rate of formation of the products formed during these reactions (Duwell et al., 1964).
Biotechnological and Environmental Applications
While specific research on 1-ethynylcyclododecanol in biotechnology and environmental science is limited, related compounds have been studied. For instance, Pseudomonas putida KT2440 has been engineered for the efficient utilization of ethylene glycol, a compound used in various industrial applications. The metabolic pathway was enabled via systematic overexpression of certain genes, expanding the metabolic portfolio of the organism (Franden et al., 2018).
Safety And Hazards
The safety data sheet for Cyclododecanol, a related compound, indicates that it may form combustible dust concentrations in air . It is advised to store it in a well-ventilated place and keep the container tightly closed . It is also noted that it is toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
1-ethynylcyclododecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-2-14(15)12-10-8-6-4-3-5-7-9-11-13-14/h1,15H,3-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHDUZYXRMNPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCCCCCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385185 | |
| Record name | 1-ethynylcyclododecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynylcyclododecanol | |
CAS RN |
14519-31-4 | |
| Record name | 1-ethynylcyclododecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, hexakis[(4-nonylphenyl)ethynyl]-](/img/structure/B3047737.png)


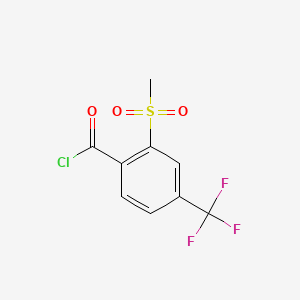
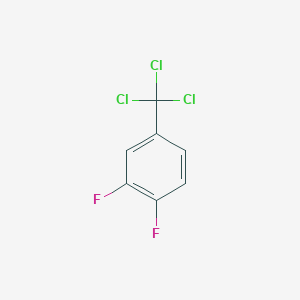
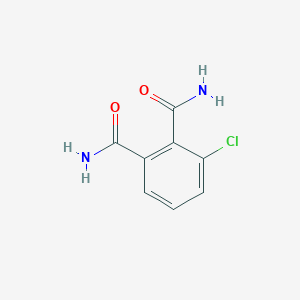
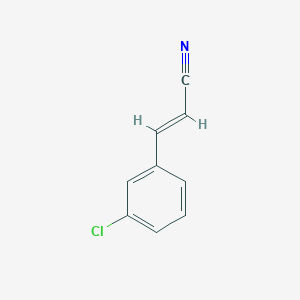

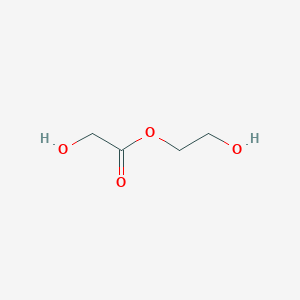
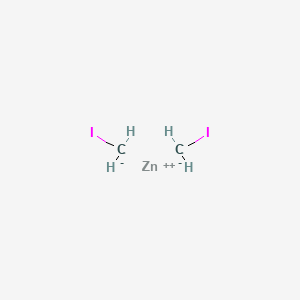
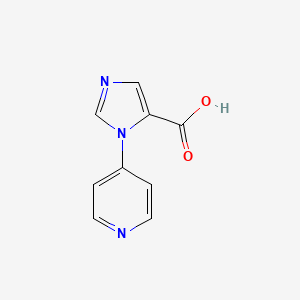
![2-[(Benzylamino)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3047754.png)
